Ipfencarbazone
CAS No.: 212201-70-2
Cat. No.: VC0003861
Molecular Formula: C18H14Cl2F2N4O2
Molecular Weight: 427.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 212201-70-2 |
---|---|
Molecular Formula | C18H14Cl2F2N4O2 |
Molecular Weight | 427.2 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide |
Standard InChI | InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 |
Standard InChI Key | DHYXNIKICPUXJI-UHFFFAOYSA-N |
SMILES | CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Ipfencarbazone is a non-hormonal translocation-type herbicide, primarily used in rice cultivation to control a variety of weeds, including annual grasses, sedges, and some broadleaf weeds . It is known for its efficacy against Echinochloa spp., Cyperus difformis, and Lindernia spp., among others . Developed by Hokko Chemical Industry Co., Ltd., ipfencarbazone is part of the triazolinone class of herbicides .
Mode of Action
Ipfencarbazone works by inhibiting the biosynthesis of very long chain fatty acids (VLCFAs) in plants, which are crucial for plant cell membrane integrity and function . This inhibition leads to reduced cell division and growth, ultimately causing the death of weeds like Echinochloa spp. .
Herbicidal Activity
Ipfencarbazone is effective as both a pre-emergence and early post-emergence herbicide. It is particularly noted for its long residual activity against weeds, maintaining efficacy for up to 56 days after application . The recommended application rate is 250 g active ingredient per hectare (a.i./ha) .
Herbicidal Activity Against Various Weeds
Environmental Fate
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Metabolism: Metabolized through cleavage of the carbamoyl moiety, hydroxylation, and conjugation in both animals and plants
Formulations and Commercial Use
Ipfencarbazone is available in formulations such as Winner® and Fighter®, which have been registered in Japan since 2013 . It is also marketed as a 25% suspension concentrate (SC) under other brand names like Dinkar .
Commercial Formulations
Formulation Name | Active Ingredient Concentration |
---|---|
Winner® | Ipfencarbazone |
Fighter® | Ipfencarbazone |
Dinkar (25% SC) | 25% Ipfencarbazone |
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